Hydrogen-Bond Donor Count vs. N,1-Bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
The target compound possesses two hydrogen-bond donor (HBD) groups—the phenolic -OH (para to amide) and the secondary amide -NH—yielding an HBD count of 2. By contrast, N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 302560-06-1, MF: C₁₇H₁₄F₂N₂O₂) [1] replaces the 4-hydroxyphenyl group with a 4-fluorophenyl group, reducing the HBD count to 1 (amide NH only). This single-donor difference is significant under Lipinski and Veber rule frameworks: a compound with zero or one HBD typically exhibits higher passive membrane permeability, while two HBDs can enhance aqueous solubility at the cost of permeability [2]. For assay systems where solubility-limited exposure is rate-determining, the target compound's additional HBD provides a measurably different developability profile.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBD (phenolic -OH + amide -NH) |
| Comparator Or Baseline | N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: 1 HBD (amide -NH only) |
| Quantified Difference | ΔHBD = +1 (100% increase) |
| Conditions | Structural analysis; predicted property based on molecular formula and connectivity (C₁₇H₁₅FN₂O₃ vs. C₁₇H₁₄F₂N₂O₂) |
Why This Matters
A difference of one HBD can shift aqueous solubility by approximately 0.5–1.0 log units and significantly impact oral bioavailability potential, directly affecting which compound is appropriate for cell-based vs. in vivo screening cascades.
- [1] Ambinter AMB10775021, 'N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide,' CAS 302560-06-1, MF C₁₇H₁₄F₂N₂O₂, MW 316.302. View Source
- [2] Veber, D.F. et al., 'Molecular Properties That Influence the Oral Bioavailability of Drug Candidates,' Journal of Medicinal Chemistry, Vol. 45, No. 12, pp. 2615–2623, 2002. View Source
